molecular formula C13H9BrN2S2 B5707229 N-(4-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine

N-(4-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine

Cat. No.: B5707229
M. Wt: 337.3 g/mol
InChI Key: PBRHCCCKLDVICK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine typically involves the condensation of 4-bromoaniline with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol . The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial lipid biosynthesis. In cancer cells, the compound may induce apoptosis by interacting with estrogen receptors and disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide

Uniqueness

N-(4-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine stands out due to its unique combination of a thiazole ring and a thiophene moiety, which imparts a broad spectrum of biological activities. This makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

N-(4-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S2/c14-9-3-5-10(6-4-9)15-13-16-11(8-18-13)12-2-1-7-17-12/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRHCCCKLDVICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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